4-(2,3-Dihydrobenzofuran-2-yl)pyridine
Description
4-(2,3-Dihydrobenzofuran-2-yl)pyridine is a heterocyclic compound featuring a pyridine ring fused to a 2,3-dihydrobenzofuran moiety. The pyridine ring contributes aromaticity and basicity, while the dihydrobenzofuran group introduces an oxygen-containing bicyclic structure with partial saturation, enhancing conformational rigidity and lipophilicity.
Properties
Molecular Formula |
C13H11NO |
|---|---|
Molecular Weight |
197.23 g/mol |
IUPAC Name |
4-(2,3-dihydro-1-benzofuran-2-yl)pyridine |
InChI |
InChI=1S/C13H11NO/c1-2-4-12-11(3-1)9-13(15-12)10-5-7-14-8-6-10/h1-8,13H,9H2 |
InChI Key |
BOCULKJOFCPXHF-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC2=CC=CC=C21)C3=CC=NC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-Dihydrobenzofuran-2-yl)pyridine typically involves the construction of the dihydrobenzofuran ring followed by its attachment to the pyridine ring. One common method is the cyclization of a suitable precursor, such as a salicyl N-phosphonyl imine, with bromo malonates in the presence of a base like cesium carbonate . This reaction proceeds through a domino annulation process, resulting in the formation of the dihydrobenzofuran ring.
Industrial Production Methods
Industrial production methods for 4-(2,3-Dihydrobenzofuran-2-yl)pyridine are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-(2,3-Dihydrobenzofuran-2-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the dihydrobenzofuran ring or the pyridine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can be performed on both the dihydrobenzofuran and pyridine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dihydrobenzofuran ring can yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring .
Scientific Research Applications
4-(2,3-Dihydrobenzofuran-2-yl)pyridine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(2,3-Dihydrobenzofuran-2-yl)pyridine depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways or bind to receptors to modulate their activity .
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Functional Comparison
| Compound Name (CAS) | Core Structure | Functional Groups | Potential Applications |
|---|---|---|---|
| 4-(2,3-Dihydrobenzofuran-2-yl)pyridine | Pyridine + Dihydrobenzofuran | Ether, Aromatic rings | Drug discovery, Agrochemicals |
| Methyl 2-propylpyridine-4-carboxylate (59663-77-3) | Pyridine | Ester, Alkyl chain | Synthetic intermediate |
| 4-Chloro-5-fluoro-2-pyridin-2-yl-pyrimidine (1240595-42-9) | Pyridine + Pyrimidine | Halogens, Aromatic rings | Kinase inhibitors |
| 5-Bromo-7-methylisobenzofuran-1(3H)-one (1314217-74-7) | Isobenzofuran | Bromine, Methyl group | Halogenated drug scaffolds |
Table 2: Inferred Property Comparison
| Property | 4-(2,3-Dihydrobenzofuran-2-yl)pyridine | Methyl 2-propylpyridine-4-carboxylate | 4-Chloro-5-fluoro-2-pyridin-2-yl-pyrimidine |
|---|---|---|---|
| logP (Lipophilicity) | Moderate-High | Low-Moderate | Moderate |
| Aqueous Solubility | Low | Moderate | Low |
| Synthetic Complexity | Moderate (click chemistry feasible) | Low | High (halogenation steps) |
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